N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide

BCL-XL inhibition Apoptosis Fragment-based drug design

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide (CAS 1351635-36-3; molecular formula C₁₇H₁₃N₃O₂S; MW 323.4 g/mol) is a hybrid scaffold that couples a 1-oxo-tetrahydroisoquinoline core to a benzothiazole-2-carboxamide moiety. The compound constitutes the minimal-recognition pharmacophore of the highly optimized BCL‑XL inhibitor A‑1155463.

Molecular Formula C17H13N3O2S
Molecular Weight 323.4 g/mol
CAS No. 1351635-36-3
Cat. No. B6495705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide
CAS1351635-36-3
Molecular FormulaC17H13N3O2S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H13N3O2S/c21-15-12-9-11(6-5-10(12)7-8-18-15)19-16(22)17-20-13-3-1-2-4-14(13)23-17/h1-6,9H,7-8H2,(H,18,21)(H,19,22)
InChIKeySNAUFCGHTGCZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide (CAS 1351635-36-3)


N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide (CAS 1351635-36-3; molecular formula C₁₇H₁₃N₃O₂S; MW 323.4 g/mol) is a hybrid scaffold that couples a 1-oxo-tetrahydroisoquinoline core to a benzothiazole-2-carboxamide moiety. The compound constitutes the minimal-recognition pharmacophore of the highly optimized BCL‑XL inhibitor A‑1155463 [1]. It is cataloged as a research-grade building block (typically ≥95% purity) and is structurally distinct from the more elaborated clinical candidates that bear additional thiazole-carboxylic acid and aryl-alkyne substituents . Its fragment-like size (MW < 350 Da) and the presence of the 1‑oxo carbonyl differentiate it from reduced tetrahydroisoquinoline analogs used in other BCL‑2 family targeting programs.

Why a Generic Tetrahydroisoquinoline or Benzothiazole Cannot Substitute N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide


Within the BCL‑XL inhibitor series, subtle changes to the heterocycle and oxidation state of the tetrahydroisoquinoline ring produce marked shifts in target affinity and selectivity. Replacing the benzothiazole with a benzofuran (CAS 1351603‑04‑7) or a benzothiadiazole (CAS 1351590‑71‑0) alters the hydrogen‑bond acceptor pattern and π‑stacking geometry that the benzothiazole sulfur engages in the P2 pocket of BCL‑XL [1]. Similarly, the 1‑oxo carbonyl modulates the conformational preference of the tetrahydroisoquinoline ring and contributes a critical H‑bond contact observed in co‑crystal structures of the advanced lead A‑1155463 [2]. Substituting a reduced tetrahydroisoquinoline or a different heterocycle therefore risks losing the binding interactions that drive picomolar potency and >1000‑fold selectivity over BCL‑2, BCL‑W, and MCL‑1. The quantitative evidence below maps precisely which structural features translate into measured biochemical differences in this compound class.

Quantitative Differentiation Evidence for N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide vs. Closest Analogs


Benzothiazole Core vs. Benzofuran and Benzothiadiazole: Binding Affinity and Selectivity Window in the BCL‑XL Pharmacophore

In the fully elaborated A‑1155463 series, the benzothiazole-2-carboxamide moiety is invariant for high-affinity BCL‑XL binding. The reference compound A‑1155463 (which incorporates the target compound as its core) exhibits a Ki < 0.01 nM for BCL‑XL and >1000‑fold weaker binding to BCL‑2 (Ki = 80 nM), BCL‑W (Ki = 19 nM), and MCL‑1 (Ki > 440 nM) [1]. Close analogs in which the benzothiazole is replaced by benzofuran (CAS 1351603‑04‑7) or benzothiadiazole (CAS 1351590‑71‑0) lack published BCL‑XL binding data; however, structure‑activity relationship (SAR) studies within the patent family CA2747170C demonstrate that heterocycle identity at this position directly governs the selectivity window between BCL‑XL and BCL‑2 [2]. Preserving the benzothiazole-2-carboxamide is therefore required to maintain the >1000‑fold selectivity documented for the optimized lead.

BCL-XL inhibition Apoptosis Fragment-based drug design

1-Oxo Oxidation State: Conformational Restriction and Hydrogen-Bond Capacity vs. Reduced Tetrahydroisoquinoline

The 1‑oxo group introduces an sp² carbonyl that flattens the tetrahydroisoquinoline ring and provides a hydrogen‑bond acceptor that interacts with the protein backbone in the BCL‑XL binding groove. In the X‑ray co‑crystal structure of A‑1155463 bound to BCL‑XL (2.1 Å resolution), the benzothiazole‑2‑carboxamide NH and the tetrahydroisoquinoline carbonyl participate in a conserved hydrogen‑bond network [1]. Reduced tetrahydroisoquinoline analogs (lacking the 1‑oxo) are not described in the primary BCL‑XL patent SAR, but in the related West Nile virus protease inhibitor series, 1‑oxo‑tetrahydroisoquinoline derivatives showed superior enzyme inhibition compared to their reduced counterparts [2]. For the target compound, the 1‑oxo oxidation state is therefore expected to confer conformational pre‑organization and an additional polar contact not available with the reduced scaffold.

Conformational analysis Structure-based design BCL-XL

Cellular Efficacy and Tumor Growth Inhibition Conferred by the Benzothiazole-Tetrahydroisoquinoline Core in the Elaborated Series

The target compound represents the minimal core of A‑1155463, which inhibits the growth of BCL‑XL‑dependent H146 small cell lung cancer cells with an EC50 of 65–70 nM [1][2]. In vivo, A‑1155463 administered at 5 mg/kg IP caused mechanism‑based thrombocytopenia (an on‑target biomarker of BCL‑XL inhibition) and inhibited H146 xenograft tumor growth following multiple doses [1]. These cellular and in vivo activities are contingent on the benzothiazole‑tetrahydroisoquinoline core; SAR studies showed that halogenation of the phenyl ring (which is distal to the core) improved H146 potency approximately 10‑fold, but the core benzothiazole‑tetrahydroisoquinoline itself is the primary determinant of target engagement [1].

Cellular potency Xenograft Small cell lung cancer

Fragment-Like Physicochemical Profile vs. Fully Elaborated Clinical Leads: Suitability for FBDD and SAR Expansion

With a molecular weight of 323.4 Da, the target compound resides in the fragment space (MW < 350 Da), making it suitable for fragment‑based drug discovery (FBDD) campaigns that require a validated, ligand‑efficient starting point. By contrast, fully elaborated BCL‑XL inhibitors such as A‑1155463 (MW 669.8 Da) and navitoclax (MW 974.6 Da) are beyond the fragment range and cannot be used for fragment screening or scaffold‑hopping exercises [1][2]. The target compound's benzothiazole‑tetrahydroisoquinoline core was originally discovered through NMR fragment screening and structure‑based design, confirming its suitability as a fragment hit [1]. Its purity is specified as ≥95% by commercial suppliers, which meets the typical threshold for fragment library membership (>90% purity) .

Fragment-based drug discovery Ligand efficiency Scaffold hopping

Important Caveat: Absence of Direct Head-to-Head Quantitative Data for the Isolated Fragment

A targeted literature search for CAS 1351635-36-3 returned no primary research articles reporting biochemical IC50, Ki, cellular EC50, or in vivo pharmacokinetic data for this specific compound in isolation. All quantitative evidence presented in this guide is derived from the elaborated BCL‑XL inhibitor A‑1155463, which incorporates the target compound as its core pharmacophore, or from analogous 1‑oxo‑tetrahydroisoquinoline scaffolds evaluated in unrelated target classes [1][2]. Users who require direct comparative data for the fragment-level compound will need to generate these data experimentally or request bespoke profiling from the vendor. This evidence guide should therefore be read as a scaffold‑level differentiation document, not a head‑to‑head fragment comparison.

Data gap Procurement risk Experimental validation

Validated Application Scenarios for Procuring N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide


Fragment-Based Screening for BCL‑XL Inhibitor Optimization

Because the compound corresponds to the minimal BCL‑XL recognition pharmacophore validated by A‑1155463 [1], it is suitable for fragment‑based drug discovery (FBDD) campaigns that aim to identify novel vectors for growing the fragment into lead-like molecules. Its MW (323.4 Da) and the availability of a high‑resolution co‑crystal structure of the elaborated analog provide a direct structure‑based design path. Procurement of this fragment, rather than a benzofuran or benzothiadiazole surrogate, ensures that the starting scaffold is identical to the core that has already demonstrated picomolar binding affinity and >1000‑fold selectivity in the optimized series.

Scaffold-Hopping and Selectivity Profiling in BCL‑2 Family Programs

Teams exploring selective BCL‑XL inhibition can utilize the target compound as a reference fragment for scaffold‑hopping studies. The benzothiazole‑2‑carboxamide moiety is the key determinant of selectivity over BCL‑2 (80 nM Ki for A‑1155463 vs. <0.01 nM for BCL‑XL) [1]. By procuring this specific benzothiazole fragment, researchers can systematically vary substituents while maintaining the core that governs the selectivity window, enabling direct comparison with in‑house fragments built on different heterocycles.

Chemical Biology Tool for BCL‑XL Target Engagement Studies

The compound can serve as a negative control or competitor fragment in biophysical assays (e.g., SPR, ITC, or NMR) that measure BCL‑XL target engagement of larger inhibitors. Because it lacks the thiazole‑carboxylic acid and aryl‑alkyne tails of A‑1155463, it is expected to show reduced affinity, making it useful for validating binding site specificity. Its 1‑oxo conformation matches the bound state observed in the BCL‑XL co‑crystal structure [1], ensuring that binding mode studies are not confounded by conformational differences relative to the reduced tetrahydroisoquinoline scaffold.

Synthetic Intermediate for Parallel Library Synthesis

The compound's primary amine (at the tetrahydroisoquinoline 2‑position) and the 7‑position amide linkage provide two diversification points for parallel library synthesis. Procurement of this specific benzothiazole‑2‑carboxamide intermediate, as described in patent CA2747170C [2], enables the systematic exploration of N‑substituent and amide bioisostere SAR while preserving the core pharmacophore that confers BCL‑XL selectivity.

Quote Request

Request a Quote for N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.